molecular formula C20H14ClFN4O B3005875 4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-32-8

4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B3005875
CAS No.: 899746-32-8
M. Wt: 380.81
InChI Key: JCUBRVQZTRHYEW-UHFFFAOYSA-N
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Description

4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 899746-32-8) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research . This pyrazolo[3,4-b]pyridine derivative features a complex molecular architecture (C20H14ClFN4O) with diverse functional groups, including electron-withdrawing chloro and fluoro substituents, which enhance its reactivity and potential for selective interactions with biological targets . The compound's well-defined structure makes it a valuable intermediate for precise structure-activity relationship (SAR) studies . Its primary research application is in the development of kinase inhibitors, where it serves as a key scaffold for designing molecules that can modulate kinase activity, particularly in anticancer research . The compound is offered with a high purity level of 90% or greater, ensuring reliable performance in synthetic applications and exploratory biological assays . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O/c1-12-17-18(21)16(20(27)24-14-7-5-6-13(22)10-14)11-23-19(17)26(25-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUBRVQZTRHYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting with a substituted pyridine and a hydrazine derivative, the formation of the pyrazolo[3,4-b]pyridine core can be achieved through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biological assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogs of the target compound, highlighting critical substitutions and their implications:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Relevance / Target Key Differences from Target Compound
Target Compound - 3-Fluorophenyl carboxamide
- Chloro, methyl, phenyl groups
422.84 Dengue virus NS protease (inferred from Z17 in ) Reference compound for comparison.
Z17 (ZINC10220409)
(4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide)
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl group ~440 (estimated) Dengue virus NS protease Dihydrodioxin substituent increases polarity and hydrogen-bonding capacity, potentially improving solubility.
1-(Propan-2-yl)-N-{[2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}-1H-pyrazolo[3,4-b]pyridine-5-carboxamide - Propan-2-yl group
- Thiophene-oxazole substituent
367.43 Unspecified (structural data only) Smaller molecular weight; thiophene-oxazole group may enhance π-π stacking interactions.
N-Cyclopropyl-3-[(1E)-2-(3-Fluorophenyl)Ethenyl]-1H-Pyrazolo[4,3-b]Pyridine-5-Carboxamide - Cyclopropyl group
- Ethenyl linkage to 3-fluorophenyl
322.12 Unspecified (predicted PSA: 70.67; pKa: 9.82) Pyrazolo[4,3-b]pyridine core differs in ring fusion position; ethenyl group may reduce conformational rigidity.
4-Chloro-N-[4-(Acetamidosulfonyl)Phenyl]-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxamide - Acetamidosulfonylphenyl group 483.90 Unspecified (sulfonamide group suggests kinase or protease inhibition) Sulfonamide substituent enhances solubility and potential bioavailability.
5-Chloro-1-(3-Chlorobenzyl)-N-(4-Chlorophenyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxamide - Tri-chloro substitution
- Pyridine core
403.26 Unspecified (multiple chloro groups suggest pesticidal or antimicrobial activity) Pyridine core instead of pyrazolopyridine; tri-chloro groups increase lipophilicity and toxicity risks.

Analysis of Substituent Effects

3-Fluorophenyl vs. Dihydrodioxin (Z17)
  • The 3-fluorophenyl group in the target compound provides moderate lipophilicity (logP ~3.5 estimated) and fluorine-mediated hydrogen bonding .
  • In contrast, Z17’s dihydrodioxin substituent introduces two oxygen atoms, increasing polarity (PSA ~95 vs. ~75 for the target compound) and aqueous solubility. This modification may enhance target engagement in hydrophilic binding pockets .
Carboxamide Variations
  • The acetamidosulfonylphenyl group in ’s compound adds a sulfonamide moiety, which is associated with improved solubility (e.g., via sulfonic acid ionization) and binding to enzymes like carbonic anhydrases .
Core Scaffold Differences
  • Pyrazolo[3,4-b]pyridine (target compound) vs. pyridine (): The pyrazolopyridine core offers greater rigidity and π-stacking capacity due to its fused heterocyclic system, which is advantageous for protease inhibition .
  • Pyrazolo[4,3-b]pyridine (): Altered ring fusion position may disrupt planar stacking interactions critical for binding .

Biological Activity

The compound 4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula

  • Molecular Formula : C20H16ClFN4O
  • Molecular Weight : 367.82 g/mol

Structure

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets. The presence of a chloro and a fluorine substituent enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that it exhibits significant inhibitory effects on various cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • PC-3 (prostate cancer)

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. This process involves:

  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2/M phase.
  • Pro-apoptotic Effects : It downregulates Bcl-2 and upregulates Bax, promoting apoptosis through mitochondrial pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

  • Inhibition of Cytokine Release : It reduces the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages.
  • Impact on Inflammatory Pathways : The compound interferes with MAPK signaling pathways, which are crucial in mediating inflammatory responses.

Study 1: Anticancer Efficacy

A study published in MDPI evaluated a series of pyrazole derivatives for their anticancer activity. The compound exhibited IC50 values in the low micromolar range against several tumor cell lines, indicating potent cytotoxicity.

Cell LineIC50 (µM)
HeLa1.48
MCF-72.28
PC-30.33

Study 2: Inflammation Model

In an animal model of inflammation, treatment with the compound significantly reduced paw edema in rats induced by carrageenan, demonstrating its potential as an anti-inflammatory agent.

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